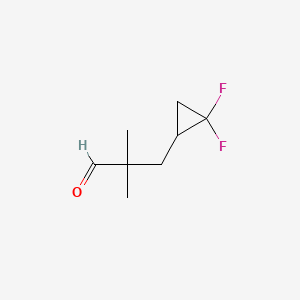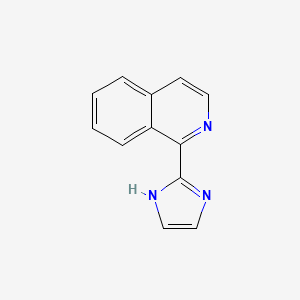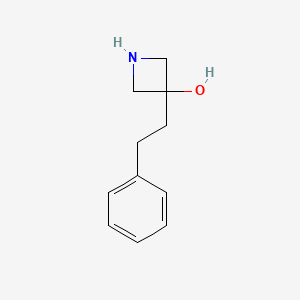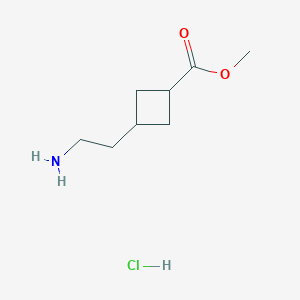
5-Chloro-2-chloromethylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-chloromethylfuran is an organic compound with the molecular formula C(_5)H(_4)Cl(_2)O It is a derivative of furan, characterized by the presence of chlorine atoms at the 5 and 2 positions, and a chloromethyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-chloromethylfuran typically involves the chlorination of 2-methylfuran. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Reaction Conditions:
Reagents: 2-Methylfuran, Chlorine gas, Iron(III) chloride
Solvent: Dichloromethane or chloroform
Temperature: 0-5°C
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-chloromethylfuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form 5-chloromethylfuran or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiolate, or primary amines in polar solvents like DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-azidomethyl-2-chlorofuran, 5-thiomethyl-2-chlorofuran, or 5-alkoxymethyl-2-chlorofuran.
Oxidation: Formation of 5-chloromethyl-2-furanone.
Reduction: Formation of 5-chloromethylfuran.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-chloromethylfuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates, particularly those targeting microbial infections.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-chloromethylfuran involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially disrupting their normal function. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar in structure but contains a thiazole ring instead of a furan ring.
5-Chloromethylfurfural: Contains a formyl group at the 2 position instead of a chlorine atom.
2,5-Dichlorofuran: Lacks the chloromethyl group but has chlorine atoms at both the 2 and 5 positions.
Uniqueness
5-Chloro-2-chloromethylfuran is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs
Eigenschaften
Molekularformel |
C5H4Cl2O |
|---|---|
Molekulargewicht |
150.99 g/mol |
IUPAC-Name |
2-chloro-5-(chloromethyl)furan |
InChI |
InChI=1S/C5H4Cl2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |
InChI-Schlüssel |
ZHUYLTMULPBDEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


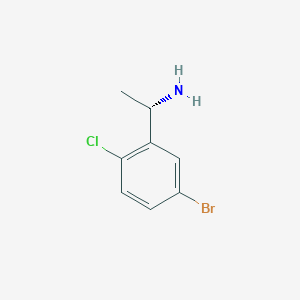

![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)

![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)


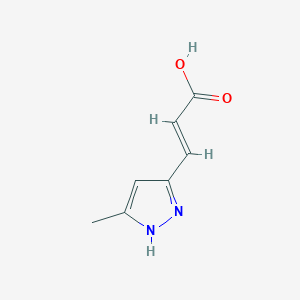
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
